molecular formula C12H19N3 B1612680 5-Methyl-2-(4-methyl-1-piperazinyl)aniline CAS No. 946731-22-2

5-Methyl-2-(4-methyl-1-piperazinyl)aniline

Cat. No.: B1612680
CAS No.: 946731-22-2
M. Wt: 205.3 g/mol
InChI Key: MDPCCBRUVCKNEY-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-methyl-1-piperazinyl)aniline is an organic compound with the molecular formula C₁₂H₁₉N₃ It is a derivative of aniline, featuring a piperazine ring substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(4-methyl-1-piperazinyl)aniline typically involves the reaction of 5-methyl-2-nitroaniline with 1-methylpiperazine. The nitro group is reduced to an amine, forming the desired product. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, ensuring consistent production quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the aniline group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

5-Methyl-2-(4-methyl-1-piperazinyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of dyes and pigments, as well as in the synthesis of polymers and other advanced materials.

Comparison with Similar Compounds

  • 2-Methyl-5-(4-methyl-1-piperazinyl)aniline
  • 4-(4-Methyl-1-piperazinyl)aniline
  • 2-Methoxy-5-(4-methyl-1-piperazinyl)aniline

Comparison: 5-Methyl-2-(4-methyl-1-piperazinyl)aniline is unique due to the specific positioning of the methyl groups on both the aniline and piperazine rings. This structural arrangement can influence its reactivity and binding properties, making it distinct from other similar compounds. The presence of the methyl groups can enhance its lipophilicity and potentially improve its ability to cross biological membranes, which is advantageous in pharmaceutical applications.

Properties

IUPAC Name

5-methyl-2-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-10-3-4-12(11(13)9-10)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPCCBRUVCKNEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589745
Record name 5-Methyl-2-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946731-22-2
Record name 5-Methyl-2-(4-methyl-1-piperazinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946731-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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